3,6-Ditert-butyl-1,2,4,5-tetrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

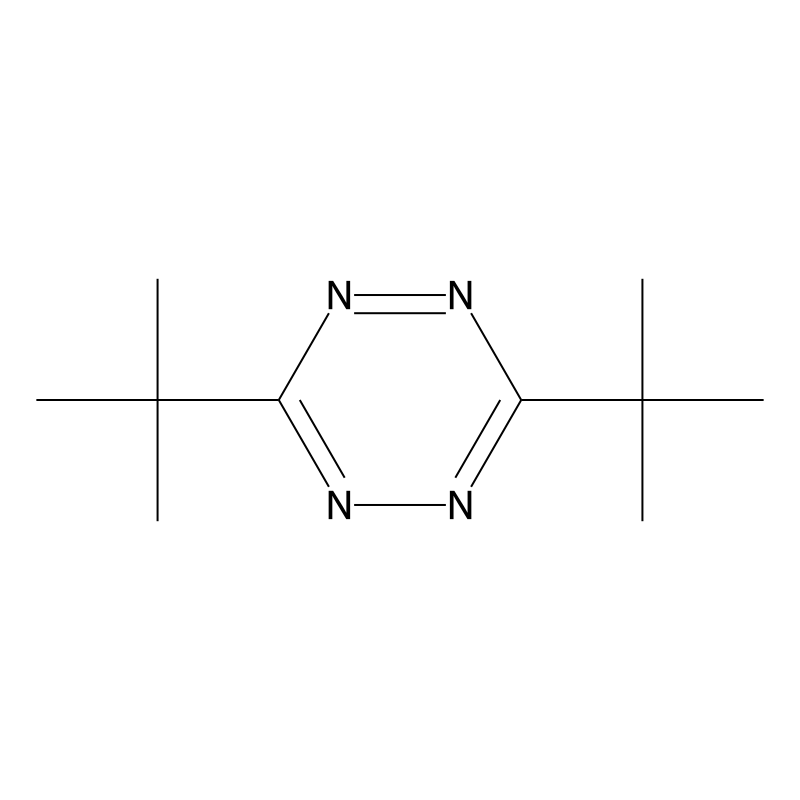

3,6-Ditert-butyl-1,2,4,5-tetrazine is a member of the tetrazine family, characterized by its unique five-membered ring structure containing four nitrogen atoms. This compound is notable for its two tert-butyl groups located at the 3 and 6 positions of the tetrazine ring, which significantly influence its chemical properties and reactivity. The molecular formula for 3,6-Ditert-butyl-1,2,4,5-tetrazine is C10H14N4, with a molecular weight of approximately 206.25 g/mol. Its solid state is typically described as a red to dark red or brown powder or crystal .

3,6-Ditert-butyl-1,2,4,5-tetrazine exhibits interesting reactivity patterns typical of tetrazines. It participates in inverse electron demand Diels-Alder reactions, where it acts as a dienophile. This reaction is characterized by the rapid and specific covalent conjugation of components in biological systems without interfering with cellular processes. The second-order rate constants for these reactions can be significantly enhanced in aqueous media compared to organic solvents .

Additionally, the compound can undergo various transformations depending on the substituents attached to the tetrazine ring. The presence of electron-withdrawing groups can increase the electrophilicity of the tetrazine, thus enhancing its reactivity in click chemistry applications .

The biological activity of 3,6-Ditert-butyl-1,2,4,5-tetrazine primarily arises from its utility in bioorthogonal chemistry. It has been employed in labeling biomolecules through bioorthogonal reactions that do not interfere with biological processes. This makes it a valuable tool in drug delivery and diagnostic applications . The compound's ability to participate in rapid and specific reactions allows for targeted delivery of therapeutic agents to specific cells or tissues.

Several methods exist for synthesizing 3,6-Ditert-butyl-1,2,4,5-tetrazine:

- One-Pot Synthesis: This method involves the reaction of commercially available nitriles with hydrazine hydrate under controlled conditions. While this approach is straightforward, it may yield varying results based on the substituents used .

- Stepwise Method: Utilizing 1,2-dichloromethylene hydrazines as intermediates allows for a more general synthesis that can accommodate various electron-withdrawing groups and aliphatic substituents. This method has shown improved yields and reproducibility compared to one-pot procedures .

- Functionalization Techniques: Further functionalization can be achieved through established synthetic routes that allow for the introduction of additional functional groups onto the tetrazine framework .

3,6-Ditert-butyl-1,2,4,5-tetrazine has several notable applications:

- Click Chemistry: It is extensively used in bioorthogonal labeling techniques due to its rapid reaction rates and specificity.

- Drug Delivery Systems: The compound can be utilized to deliver therapeutic agents selectively to target cells.

- Diagnostic Tools: Its properties make it suitable for use in imaging and diagnostic applications within biological systems .

Interaction studies involving 3,6-Ditert-butyl-1,2,4,5-tetrazine have focused on its reactivity with various dienophiles in Diels-Alder reactions. These studies demonstrate that the presence of substituents significantly influences both the rate and outcome of these reactions. For instance, substituents that enhance electron density on the tetrazine ring generally decrease its reactivity compared to those that withdraw electrons .

Furthermore, studies have shown that solvent effects play a crucial role in determining reaction kinetics and mechanisms when interacting with biological substrates .

Several compounds share structural similarities with 3,6-Ditert-butyl-1,2,4,5-tetrazine. Below is a comparison highlighting their uniqueness: